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Compound of Interest

Compound Name: Amthamine dihydrobromide

Cat. No.: B1667265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amthamine dihydrobromide, a potent and

selective histamine H2 receptor agonist, with other relevant H2 receptor agonists. The

information presented is supported by experimental data to aid in the selection of appropriate

research tools for studying H2 receptor-mediated effects.

Amthamine dihydrobromide is a highly selective H2 agonist, often demonstrating potency

slightly greater than histamine itself.[1] It exhibits negligible activity at H1 receptors and only

weak antagonism at H3 receptors, making it a valuable tool for specific H2 receptor research.

[1][2] Its effects include the stimulation of gastric acid secretion and vasodilation of cerebral

arteries.[1][2][3]

Comparative Efficacy and Potency of H2 Receptor
Agonists
The following table summarizes the quantitative data for Amthamine dihydrobromide and

other common H2 receptor agonists, histamine and dimaprit. These compounds are frequently

used to investigate the physiological roles of the H2 receptor.
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Compound Assay
Species/Tis
sue

Parameter Value Reference

Amthamine

Dihydrobromi

de

Gastric Acid

Secretion (in

vivo)

Cat

(conscious)
ED50

0.069

µmol/kg/h
[3]

Gastric Acid

Secretion (in

vivo)

Rat

(anesthetized

)

ED50
11.69

µmol/kg i.v.
[3]

Gastric Acid

Secretion (in

vitro)

Rat (isolated

gastric

fundus)

EC50 18.9 µmol/l [3]

Receptor

Binding
Not Specified pKi 5.2 [4]

Histamine
cAMP

Accumulation

Clonal

Cytolytic T

Lymphocytes

EC50 1.7 x 10⁻⁵ M [5]

Dimaprit
cAMP

Accumulation
HL-60 Cells EC50 5.7 x 10⁻⁶ M [6]

Receptor

Binding

Guinea Pig

(right atrium)
Ki 44 µM [7]

Experimental Protocols
Detailed methodologies for key experiments used to characterize H2 receptor agonists are

provided below.

In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine

monophosphate (cAMP), a key second messenger in the H2 receptor signaling pathway.

Objective: To determine the potency and efficacy of H2 receptor agonists by measuring their

effect on intracellular cAMP levels in cells expressing the H2 receptor.
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Materials:

Cells expressing H2 receptors (e.g., CHO-K1 or HEK293 cells transfected with the human

H2 receptor).

Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine).

Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

Test compounds (Amthamine dihydrobromide, histamine, dimaprit).

cAMP assay kit (e.g., chemiluminescent ELISA, TR-FRET, or AlphaScreen).

Procedure:

Cell Culture: Culture the H2 receptor-expressing cells in appropriate flasks until they reach

approximately 80% confluency.

Cell Preparation: Detach the cells from the flask, centrifuge, and resuspend them in

stimulation buffer to the desired concentration (e.g., 0.6 million cells/mL).

Assay Plate Preparation: Dispense the cell suspension into a 96- or 384-well white opaque

plate.

Compound Addition: Add varying concentrations of the test compounds to the wells. Include

a control with no compound.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for

cAMP production.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis: Generate dose-response curves and calculate EC50 values for each

compound.
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In Vivo Gastric Acid Secretion Assay (Anesthetized Rat
Model)
This assay directly measures the physiological effect of H2 receptor activation on gastric acid

secretion in a whole-animal model.

Objective: To evaluate the in vivo potency and efficacy of H2 receptor agonists in stimulating

gastric acid secretion.

Materials:

Male Wistar rats (200-250 g).

Anesthetic (e.g., urethane).

Surgical instruments.

Perfusion pump.

pH meter and electrode.

Saline solution (0.9% NaCl).

Test compounds (Amthamine dihydrobromide, histamine, dimaprit).

Procedure:

Animal Preparation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

Surgical Procedure: Ligate the pylorus and insert a double-lumen cannula through the

esophagus into the stomach.

Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

Basal Acid Output: Collect the gastric effluent for a baseline period to measure basal acid

secretion.
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Compound Administration: Administer the test compounds intravenously (i.v.) at various

doses.

Sample Collection: Collect the gastric effluent at regular intervals (e.g., every 10-15 minutes)

for a set period after compound administration.

Acid Measurement: Determine the acid concentration in the collected samples by titration

with a standard NaOH solution to a pH of 7.0.

Data Analysis: Calculate the acid output for each collection period and generate dose-

response curves to determine the ED50 for each compound.[2]

Visualizing H2 Receptor-Mediated Effects
The following diagrams illustrate the key signaling pathway and a typical experimental workflow

for evaluating H2 receptor agonists.
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Caption: H2 Receptor Signaling Pathway.
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Caption: H2 Agonist Evaluation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1667265?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

